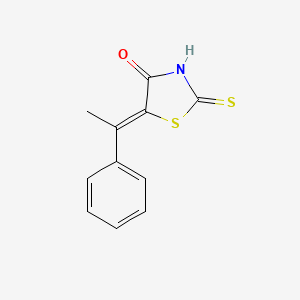![molecular formula C19H22ClNO2 B11690679 N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B11690679.png)
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenyl group substituted with a butan-2-yl group and a chlorophenoxy group attached to a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(butan-2-yl)phenylamine. This intermediate is then reacted with 3-chlorophenoxyacetic acid under appropriate conditions to form the desired propanamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenoxy derivatives
科学的研究の応用
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound may be utilized in the development of new materials, coatings, and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- N-[4-(2-methylpropyl)phenyl]-2-(3-chlorophenoxy)propanamide
- N-[4-(butan-2-yl)phenyl]-2-(4-chlorophenoxy)propanamide
- N-[4-(butan-2-yl)phenyl]-2-(3-bromophenoxy)propanamide
Comparison: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Compared to its analogs, the presence of the 3-chlorophenoxy group may enhance its biological activity and selectivity towards certain molecular targets. Additionally, the butan-2-yl group can influence the compound’s solubility and stability, making it suitable for specific applications.
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
N-(4-butan-2-ylphenyl)-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-13(2)15-8-10-17(11-9-15)21-19(22)14(3)23-18-7-5-6-16(20)12-18/h5-14H,4H2,1-3H3,(H,21,22) |
InChIキー |
UJEKRKVGVQAVDM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11690607.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)

![(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690640.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)

![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
![(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
